3-Acetyl-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-4-8(2)7-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDAUKGXAFKQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577194 | |
| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137890-04-1 | |
| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Acetyl 1 Methyl 1h Pyrazole and Its Derivatives
Classical and Contemporary Approaches to Pyrazole (B372694) Synthesis
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction first reported by Knorr in 1883. nih.govmdpi.com This approach is straightforward and generally provides good yields of polysubstituted pyrazoles. nih.gov The reaction involves the condensation of a hydrazine (B178648) derivative with a β-diketone, which can lead to the formation of two regioisomers depending on the substitution pattern of the starting materials. nih.govmdpi.com For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can yield two different pyrazole products.
The versatility of this method is enhanced by the in situ generation of the 1,3-dicarbonyl compound. For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo cyclization with hydrazines in a one-pot, multicomponent reaction. beilstein-journals.org A key challenge in this process is preventing further acylation of the newly formed 1,3-diketone. beilstein-journals.org The use of specific bases like LiHMDS can help to achieve chemoselectivity. beilstein-journals.org However, reactions with substituted hydrazines like methylhydrazine can still result in a mixture of regioisomers. beilstein-journals.org
To address the often-limited availability of specific hydrazine derivatives, methods for their in situ formation have been developed. One such strategy involves the copper-catalyzed coupling of arylboronic acids with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound. nih.gov This one-pot process allows for the introduction of diverse functionalities at the N1 position of the pyrazole ring. nih.gov
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Key Features | Reference |
|---|---|---|---|
| β-Diketone | Hydrazine | Classical Knorr synthesis; can produce regioisomers. | nih.govmdpi.com |
| In situ generated from enolate and acid chloride | Hydrazine | Multicomponent reaction; chemoselectivity is crucial. | beilstein-journals.org |
| 1,3-Diketone | In situ generated from arylboronic acid and protected diimide | One-pot process; allows for diverse N1-substitution. | nih.gov |
| 2-(Trifluoromethyl)-1,3-diketone | Aryl hydrochloride hydrazine | Regioselective synthesis of 1,3-substituted 1-arylpyrazoles. | nih.gov |
1,3-Dipolar cycloaddition reactions provide a powerful and atom-economical route to five-membered heterocyclic compounds, including pyrazoles. sci-hub.se This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile containing a double or triple bond. sci-hub.se
Nitrile imines, often generated in situ from hydrazidoyl halides or by the oxidation of aldehyde hydrazones, are versatile intermediates in these cycloadditions. For example, the reaction of in situ generated nitrile imines with acetylacetone (B45752) can afford pyrazole derivatives regioselectively. The generation of nitrile imines can be achieved through various methods, including thermolysis of tetrazoles or using reagents like chloramine-T.
Diazo compounds are another important class of 1,3-dipoles used in pyrazole synthesis. scispace.com The reaction of diazo compounds with alkynes is a well-established method for preparing pyrazoles. scispace.com This process can be part of a cascade reaction, for instance, the reaction between terminal alkynes and α-chiral tosylhydrazones proceeds through the decomposition of the hydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition and a subsequent beilstein-journals.orgnih.gov-sigmatropic rearrangement to yield chiral pyrazoles. scispace.com
| 1,3-Dipole | Dipolarophile | Key Features | Reference |
|---|---|---|---|
| Nitrile imines (from diphenyl hydrazones and chloramine-T) | Acetyl acetone | Regioselective synthesis of cycloadducts. | |
| Diazo compound (from α-chiral tosylhydrazone) | Terminal alkyne | Cascade reaction involving cycloaddition and beilstein-journals.orgnih.gov-sigmatropic rearrangement; produces chiral pyrazoles. | scispace.com |
| Nitrilimines (from hydrazonyl halides) | Allenoates | Double 1,3-dipolar cycloaddition leading to spirobidihydropyrazoles. | acs.org |
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single synthetic operation to form a complex product. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgmdpi.com
A common MCR strategy for pyrazoles involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)₃. beilstein-journals.org Another example is a four-component reaction involving ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile, which can be performed in water under ultrasonic irradiation, highlighting the green chemistry aspects of some MCRs. nih.gov These reactions often proceed through a series of condensation and cyclization steps to build the pyrazole ring. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | Ultrasonic irradiation in water | Pyrano[2,3-c]pyrazoles | nih.gov |
| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium (B1175870) acetate (B1210297) in water | 1-H-pyrazole derivatives | longdom.org |
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering novel pathways and improved efficiencies. rsc.orgsouthwales.ac.uk Catalysts based on palladium and copper are particularly prominent in these transformations. acs.orgrsc.org
Palladium-catalyzed hydroamination reactions provide an efficient route to N-functionalized pyrazoles. acs.org For instance, a palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by an intramolecular alkyne hydroamination, yields pyrazolo[5,1-a]isoquinolines. acs.org More recently, a palladium-catalyzed remote hydroamination of skipped dienes with azoles, including pyrazoles, has been developed, proceeding via a metal walking and allylic substitution cascade. thieme-connect.com
Copper catalysts are effective in promoting the oxidative cyclization of various substrates to form pyrazoles. rsc.org A notable example is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. rsc.org This reaction utilizes molecular oxygen as the oxidant and, interestingly, the product can be controlled by the choice of solvent. In ethanol (B145695), trisubstituted pyrazoles with a ketone functionality are formed, while in 1,1,1,3,3,3-hexafluoro-2-propanol, disubstituted pyrazoles are the major products. rsc.org Another copper-catalyzed method involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones with a concomitant C=C bond cleavage. acs.org
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Hydroamination | Terminal alkynes and 5-(2-bromophenyl)-1H-pyrazoles | Leads to fused pyrazole systems. | acs.org |
| Palladium | Remote Hydroamination | Skipped dienes and azoles | Involves a metal walking/allylic substitution cascade. | thieme-connect.com |
| Copper(II) acetate | Oxidative Cyclization | β,γ-Unsaturated hydrazones | Solvent-dependent product formation; uses O₂ as oxidant. | rsc.org |
| Copper | Aerobic Oxidative Cyclization | β,γ-Unsaturated hydrazones | Involves concomitant C=C bond cleavage. | acs.org |
Transition Metal-Catalyzed Syntheses of Pyrazoles
Rhodium-Catalyzed Addition-Cyclization
A significant advancement in pyrazole synthesis is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes. organic-chemistry.orgacs.orgbrandeis.edu This method facilitates the construction of highly substituted pyrazoles through a cascade reaction under mild conditions. organic-chemistry.orgacs.org The process involves a formal [3+2] cycloaddition, which proceeds via an unexpected cleavage of a C-N bond in the hydrazine substrate, followed by addition to the alkyne and subsequent intramolecular cyclization and dehydration. acs.orgnih.gov
The reaction is typically catalyzed by a rhodium complex, such as [Cp*RhCl₂]₂, with the addition of a base like sodium acetate (NaOAc) in a solvent like acetonitrile (B52724) (MeCN). organic-chemistry.orgacs.org Optimal temperatures are often around 60°C. organic-chemistry.org Research has shown that the electronic properties of the substituents on the hydrazine reactant can influence the reaction's efficiency; electron-donating groups tend to improve yields, whereas electron-withdrawing groups can diminish them. organic-chemistry.org This methodology represents a concise and atom-efficient route for accessing a diverse range of substituted pyrazoles. acs.org
Table 1: Typical Conditions for Rhodium-Catalyzed Pyrazole Synthesis
| Parameter | Condition | Source(s) |
|---|---|---|
| Catalyst | [Cp*RhCl₂]₂ | organic-chemistry.orgacs.org |
| Additive | Sodium Acetate (NaOAc) | organic-chemistry.orgacs.org |
| Solvent | Acetonitrile (MeCN) | organic-chemistry.org |
| Temperature | 60°C | organic-chemistry.org |
| Reactants | Hydrazines, Alkynes | organic-chemistry.orgacs.org |
Iron-Catalyzed Routes
Iron-catalyzed syntheses have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. organic-chemistry.org These routes often allow for the one-pot synthesis of 1,3-disubstituted and 1,3,5-trisubstituted pyrazoles from simple starting materials like diarylhydrazones and vicinal diols. organic-chemistry.orgacs.org The reaction typically uses an inexpensive iron salt, such as anhydrous ferric chloride (FeCl₃), as the catalyst. organic-chemistry.orgthieme-connect.com
In one common approach, the vicinal diol is oxidized in situ to an α-hydroxy carbonyl compound using an oxidant like tert-butyl hydroperoxide (TBHP). acs.orgthieme-connect.com This intermediate then undergoes condensation with the hydrazone to form the pyrazole ring. organic-chemistry.org The addition of a ligand, such as acetylacetone (acac), has been found to be optimal for directing the reaction to the desired pyrazole products. acs.orgthieme-connect.com These iron-catalyzed methods are practical, demonstrate a wide substrate scope, and offer excellent regioselectivity, making them highly valuable for sustainable chemical synthesis. organic-chemistry.orgrsc.org
Table 2: Key Components in Iron-Catalyzed Pyrazole Synthesis
| Component | Example | Role | Source(s) |
|---|---|---|---|
| Catalyst | Ferric Chloride (FeCl₃) | Iron Source | organic-chemistry.orgthieme-connect.com |
| Ligand | Acetylacetone (acac) | Optimal for product formation | acs.orgthieme-connect.com |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | In situ oxidation of diol | acs.orgthieme-connect.com |
| Starting Materials | Diarylhydrazones, Vicinal diols | Pyrazole precursors | organic-chemistry.orgacs.org |
Manganese-Catalyzed Transfer Hydrogenation
Manganese, as an earth-abundant and low-toxicity metal, is gaining significant attention in catalysis. mdpi.com Manganese pincer complexes, in particular, have proven to be effective catalysts for acceptorless dehydrogenative coupling (ADC) reactions, a type of transfer hydrogenation, to synthesize pyrazoles. researchgate.netrsc.org Symmetrically substituted pyrazoles can be formed by reacting 1,3-diols with hydrazines, while unsymmetrically substituted pyrazoles are selectively produced from the ADC of primary alcohols with methyl hydrazones. researchgate.net
These reactions are highly sustainable, liberating only water and hydrogen gas as byproducts. researchgate.net The catalysts, such as hydride biscarbonyl Mn(I) complexes with PNP pincer ligands, are known for their stability and robustness under harsh reaction conditions. researchgate.net Manganese-catalyzed transfer hydrogenation has also been applied to the reduction of various functional groups, and pyrazole-containing ligands are used to modulate the catalytic activity. researchgate.netnih.gov This approach represents a green and efficient method for constructing the pyrazole core. researchgate.net
Specific Synthetic Routes to 3-Acetyl-1-methyl-1H-pyrazole
The synthesis of the specific target molecule, this compound, requires precise control over the introduction and placement of the acetyl and methyl groups on the pyrazole ring.
Derivatization from Related Acetyl Pyrazoles
The synthesis of N-acetyl pyrazole derivatives can be achieved through the cyclocondensation of chalcones with hydrazine hydrate (B1144303) in a suitable medium like glacial acetic acid. researchgate.net For instance, pyridylchalcones, prepared from the condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, can be cyclized to form N-acetyl derivatives of 4,5-dihydro-1H-pyrazole. scispace.com While this provides an N-acetylated pyrazole, the synthesis of an N-methyl C-acetyl pyrazole like this compound would typically involve a different strategy. A common approach is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with methylhydrazine. The acetyl group would be present on the dicarbonyl precursor. Subsequent modification is also possible, although direct synthesis is often preferred to avoid issues with regioselectivity.
Utilization of Acetyl Pyrazoles as Key Intermediates in Industrial Synthesis
Acetyl pyrazoles are valuable intermediates in the large-scale synthesis of pharmaceuticals and agrochemicals. researchgate.netgoogle.com A prominent example is the use of 5-acetyl-1H-pyrazole-3-carboxylic acid as a key starting material for the synthesis of Darolutamide, an anti-androgen medication used to treat prostate cancer. google.comtdcommons.org The industrial processes for synthesizing this intermediate are optimized for high yield, low cost, and impurity control, often avoiding hazardous reagents. google.com For example, one patented process starts from 2,3-butanedione (B143835) to produce an intermediate that can be converted to the target acetyl pyrazole carboxylic acid in high yield (98%) and purity (>98.5% by HPLC). google.com This highlights the critical role of acetyl pyrazoles as building blocks in the production of high-value compounds. google.com
Control of Isomer Formation during Synthesis
A significant challenge in the synthesis of substituted pyrazoles, such as this compound, is controlling the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, two different positional isomers can be formed. nih.gov For instance, the synthesis of N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide results in a mixture of the 3-methyl and 5-methyl isomers. google.com
Controlling the isomer ratio is crucial for ensuring the purity and efficacy of the final product. This control can be achieved by carefully selecting reaction conditions, such as temperature, solvent, and the molar ratio of reactants. google.com In some cases, purification methods like vacuum distillation can be employed to achieve a reproducible isomer ratio. google.com Furthermore, certain catalytic systems are designed to be highly regioselective, producing exclusively one isomer and tolerating a wide range of functional groups. organic-chemistry.org The 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds can also lead to the formation of regioisomers, where the ratio depends on the migration of substituent groups during the reaction. nih.gov
Purification and Isolation Techniques for this compound
The purification and isolation of the target compound are critical steps to ensure a high degree of purity for subsequent applications. The choice of method depends on the physical and chemical properties of the compound and the nature of the impurities present.
Recrystallization:
Recrystallization is a common and effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. For pyrazole derivatives, various solvents have been employed. For instance, a derivative of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid was successfully recrystallized from aqueous methanol, ethanol, or isopropanol (B130326) solutions, achieving high purity (99.3-99.6%). google.com In other syntheses of pyrazole derivatives, recrystallization from ethanol or hexane (B92381) has been reported. kthmcollege.ac.inscispace.commdpi.com The selection of the appropriate solvent system is crucial and is often determined empirically to maximize the recovery of the pure product.
Column Chromatography:
Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption onto a stationary phase. For pyrazole derivatives, silica (B1680970) gel is a commonly used stationary phase. The separation is achieved by eluting the mixture with a suitable mobile phase.
The choice of the mobile phase, often a mixture of solvents, is critical for achieving good separation. For example, in the purification of a fused-ring pyrazole, a gradient elution of 10–30% ethyl acetate in hexane was used. mdpi.com In another instance, a mixture of ethyl acetate and hexane in a 1:3 ratio was used for the column chromatographic purification of 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. For the separation of 3-methyl-1-phenyl-1H-pyrazole, a reverse-phase HPLC method has been described using a mobile phase of acetonitrile and water with phosphoric acid. sielc.com This method is also scalable for preparative separation to isolate impurities. sielc.com
Table 2: Examples of Purification Techniques for Pyrazole Derivatives
| Compound Type | Technique | Stationary Phase | Mobile Phase/Solvent | Purity/Outcome | Reference |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Recrystallization | - | 35% aqueous methanol | 99.3% | google.com |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Recrystallization | - | 40% aqueous ethanol | 99.6% | google.com |
| Pyridine-substituted 4,5-dihydro-1H-pyrazoles | Recrystallization | - | Appropriate solvent (not specified) | Pure crystals | scispace.com |
| Phenyl-substituted pyrazoles | Recrystallization | - | Hexane | Pure crystals | mdpi.com |
| Indenopyrazole derivative | Column Chromatography | Silica Gel | 10–30% Ethyl acetate/Hexane | Isolated isomers | mdpi.com |
| 1-Aryl-5-methyl-4-nitro-1H-pyrazoles | Column Chromatography | Silica Gel | Ethyl acetate:Hexane (1:3) | Purified compound | |
| 3-Methyl-1-phenyl-1H-pyrazole | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric acid | Analytical separation | sielc.com |
Advanced Spectroscopic and Computational Analysis of 3 Acetyl 1 Methyl 1h Pyrazole
Advanced Spectroscopic Characterization Techniques
Modern analytical chemistry employs several key spectroscopic methods for the comprehensive characterization of novel or synthesized compounds like 3-Acetyl-1-methyl-1H-pyrazole. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, allowing for the mapping of the molecular structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The pyrazole (B372694) ring protons at positions 4 and 5 typically appear as doublets in the aromatic region of the spectrum. cdnsciencepub.com The N-methyl group (N-CH₃) and the acetyl methyl group (CO-CH₃) each produce a sharp singlet, but at different chemical shifts due to their distinct electronic environments. The N-methyl protons are directly attached to a nitrogen atom within the aromatic ring system, while the acetyl protons are adjacent to a carbonyl group. In related pyrazole structures, the methine protons of the pyrazole ring are observed in the chemical shift range of δ 6.4–7.6 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| H-4 (pyrazole ring) | ~6.5 - 7.5 | Doublet (d) |
| H-5 (pyrazole ring) | ~7.5 - 8.0 | Doublet (d) |
| N-CH₃ (N-methyl) | ~3.8 - 4.1 | Singlet (s) |
| CO-CH₃ (acetyl) | ~2.5 - 2.7 | Singlet (s) |
Note: Predicted values are based on typical ranges for N-methylated acetylpyrazoles and may vary depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, distinct signals are expected for the three pyrazole ring carbons (C3, C4, and C5), the N-methyl carbon, the acetyl methyl carbon, and the carbonyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield. Studies on related acetylpyrazoles indicate that the carbonyl carbon (C=O) of an acetyl group at the 3-position resonates in the range of δ 189–194 ppm, while the associated methyl carbon (CH₃) appears around δ 26–28 ppm. mdpi.com These characteristic signals are crucial for confirming the regiochemistry of the acetyl substituent. mdpi.comcdnsciencepub.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C=O (carbonyl) | ~189 - 194 |
| C3 (pyrazole ring) | ~140 - 150 |
| C5 (pyrazole ring) | ~130 - 140 |
| C4 (pyrazole ring) | ~110 - 115 |
| N-CH₃ (N-methyl) | ~38 - 41 |
| CO-CH₃ (acetyl) | ~26 - 28 |
Note: Predicted values are based on typical ranges for N-methylated acetylpyrazoles and may vary depending on the solvent and spectrometer frequency.
Beyond standard 1D NMR, advanced techniques provide deeper structural insights.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for confirming the complete structural assignment. libretexts.orgucl.ac.uk
COSY (Correlation Spectroscopy) would show correlation between the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nanalysis.com It would be used to definitively assign the signals for C4/H4, C5/H5, the N-methyl group, and the acetyl methyl group.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would include those between the acetyl carbonyl carbon and the H-4 proton, as well as the acetyl methyl protons. Additionally, correlations between the N-methyl protons and the C5 and C3 ring carbons would irrefutably confirm the position of the methyl group on the N-1 nitrogen. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the acetyl moiety. This peak is typically observed in the range of 1680-1710 cm⁻¹. mdpi.combiointerfaceresearch.comsapub.org Other expected absorption bands include those for C-H stretching of the aromatic pyrazole ring and the methyl groups, and C=N and C=C stretching vibrations within the pyrazole ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic & aliphatic) | 2900 - 3150 | Medium-Weak |
| C=O stretch (acetyl carbonyl) | 1680 - 1710 | Strong |
| C=N / C=C stretch (pyrazole ring) | 1400 - 1600 | Medium |
| C-N stretch | 1100 - 1300 | Medium |
Note: Values are typical for substituted pyrazoles and related heterocyclic ketones.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound. For this compound (molecular formula C₆H₈N₂O), the expected monoisotopic mass is approximately 124.0637 g/mol . biosynth.com
Mass Spectrometry (MS): In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. sapub.org Common fragmentation patterns might include the loss of the acetyl group (CH₃CO•) or a methyl radical (CH₃•).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. The confirmation of the calculated exact mass for C₆H₈N₂O ([M+H]⁺ = 125.0710) by HRMS serves as definitive proof of the compound's chemical formula. mdpi.com
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For pyrazole derivatives, this method provides definitive proof of their molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While the specific crystal structure of this compound is not widely reported in the reviewed literature, analysis of closely related pyrazole structures provides valuable insights into the expected structural parameters. For instance, the crystal structure of 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile reveals a monoclinic crystal system. nih.goviucr.org In such derivatives, the central pyrazole ring's geometry is of key interest. The planarity of the pyrazole ring and the orientation of its substituents are crucial for understanding its chemical behavior.
In the crystal lattice of pyrazole compounds, molecules are often linked by weak intermolecular forces such as C—H···O hydrogen bonds, which form supramolecular chains. nih.goviucr.org The study of these interactions is critical for understanding the solid-state properties of the compound. The specific bond lengths and angles within the pyrazole ring and its substituents are influenced by the electronic effects of the functional groups.
Table 1: Representative Crystallographic Data for a Substituted Acetyl-Pyrazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.8544 (8) |
| b (Å) | 7.6731 (6) |
| c (Å) | 17.4048 (15) |
| **β (°) ** | 96.202 (6) |
| **Volume (ų) ** | 1573.9 (2) |
| Z | 4 |
Data derived from a closely related structure, 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, for illustrative purposes. nih.goviucr.org
Quantum Chemical Computational Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and predicting the properties of molecules like this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry in the ground state. researchgate.netnottingham.ac.uk These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
Furthermore, DFT is used to calculate other properties such as vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic properties, which aid in the interpretation of experimental spectra. researchgate.netdergipark.org.tr The accuracy of these predictions is highly dependent on the chosen functional and basis set. For pyrazole derivatives, DFT has been shown to provide results that are in good agreement with experimental findings. researchgate.netresearchgate.net
Table 2: Theoretically Calculated Parameters for a Pyrazole Derivative using DFT
| Parameter | Description | Typical Basis Set |
|---|---|---|
| Optimized Geometry | Provides bond lengths and angles. | B3LYP/6-311G(d,p) |
| Vibrational Frequencies | Predicts IR and Raman spectral bands. | B3LYP/6-31G(d,p) |
| NMR Chemical Shifts | Calculated using the GIAO method. | B3LYP/6-311++G(d,p) |
| Total Energy | Indicates the stability of the molecule. | B3LYP/6-311G(d,p) |
| Dipole Moment | Measures the polarity of the molecule. | B3LYP/6-311G(d,p) |
These parameters are typically calculated for pyrazole derivatives to understand their fundamental properties. researchgate.netdergipark.org.trindexcopernicus.com
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different values of the electrostatic potential.
For this compound, the MEP map would show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The negative regions, rich in electrons, are susceptible to electrophilic attack, while the positive regions, which are electron-poor, are prone to nucleophilic attack.
In pyrazole derivatives, the most negative potential is generally located around the pyridine-like nitrogen atom of the pyrazole ring and the oxygen atom of the acetyl group, indicating these are the primary sites for electrophilic interactions. researchgate.netdntb.gov.ua The hydrogen atoms of the methyl groups and the pyrazole ring would exhibit positive potential, making them potential sites for nucleophilic interactions. The MEP analysis thus provides a visual representation of the molecule's reactivity landscape. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical stability and reactivity.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the pyrazole ring and the acetyl group, which are the more electron-rich parts of the molecule. The LUMO is also expected to be distributed over the pyrazole and acetyl moieties.
DFT calculations can provide the energies of the HOMO and LUMO, and thus the energy gap. This information can be used to predict the molecule's behavior in various chemical reactions and its potential as an electronic material. A lower HOMO-LUMO energy gap is also associated with higher polarizability and biological activity. nih.gov
Table 3: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
These values are illustrative and can vary depending on the specific pyrazole derivative and the level of theory used in the calculation. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target.
For this compound and its derivatives, molecular docking studies can be performed to investigate their potential as inhibitors of various enzymes or as ligands for specific receptors. nih.gov The pyrazole scaffold is a common feature in many biologically active compounds, and docking studies can help to elucidate the structural basis for their activity. mdpi.com
The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These studies can guide the design of new pyrazole derivatives with improved binding affinity and selectivity.
Table 4: Examples of Protein Targets for Molecular Docking of Pyrazole Derivatives
| Protein Target | PDB Code | Therapeutic Area |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5IKR | Anti-inflammatory |
| Tyrosine Kinase (Src) | 2H8H | Anticancer |
| Human Colon Carcinoma Cell Line (HCT-116) associated proteins | - | Anticancer |
| Insulin-like growth factor-1 receptor (IGF-1R) | 1K3A | Anticancer |
This table lists potential protein targets for which pyrazole derivatives have been investigated through molecular docking. nih.govmdpi.combiointerfaceresearch.combohrium.com
Theoretical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis and reactions of this compound, computational studies can be used to explore different possible reaction pathways and identify the most energetically favorable one.
For example, the Knorr pyrazole synthesis, a common method for preparing pyrazoles, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). Theoretical calculations can be used to model the intermediates and transition states of this reaction, providing insights into the regioselectivity and the factors that influence the reaction rate. researchgate.net
Similarly, for reactions involving this compound as a reactant, such as cycloaddition or substitution reactions, theoretical studies can help to predict the products and understand the underlying electronic effects that govern the reaction's outcome. nih.govacs.org By mapping the potential energy surface of a reaction, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes involved.
Biological Activities and Medicinal Chemistry of 3 Acetyl 1 Methyl 1h Pyrazole Derivatives
Structure-Activity Relationship (SAR) Studies of Pyrazole (B372694) Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For pyrazole derivatives, these studies have provided valuable insights into how different substituents on the pyrazole ring influence their therapeutic effects.
Impact of Substitution Patterns on Biological Efficacy
The biological efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. nih.gov Research has shown that specific substitution patterns are critical for potent and selective activity. nih.govacs.org
For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, potent and selective brain cannabinoid CB1 receptor antagonistic activity required a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govacs.org The most potent compound in this series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. nih.gov
Furthermore, the introduction of different functional groups can modulate the biological activity. For example, acetyl and cyano groups in pyrazole derivatives have been correlated with enhanced antimicrobial and anti-inflammatory activities when compared to methyl or phenyl substituents. In another study, the presence of electron-releasing groups like -OCH3 and -OH was found to increase the antimicrobial and anti-inflammatory activity of substituted pyrazole derivatives. bas.bg
The exploration of SAR is an ongoing effort, with modifications at various positions of the pyrazole scaffold being evaluated to enhance inhibitory activity and selectivity for different biological targets. nih.gov For example, a study on pyrazole-based inhibitors of meprin α and β explored modifications at positions 3 and 5 to modulate activity and selectivity. nih.gov
Molecular Modeling and Docking in SAR Elucidation
Molecular modeling and docking are powerful computational tools used to understand the interactions between a ligand (such as a pyrazole derivative) and its biological target at the molecular level. These techniques are instrumental in elucidating SAR by predicting how different structural modifications will affect the binding affinity and selectivity of a compound. mdpi.comresearchgate.netacs.org
Docking studies can predict the binding modes of pyrazole derivatives within the active site of a target protein, providing insights into the key interactions, such as hydrogen bonds and π-π stacking, that are responsible for the compound's biological activity. researchgate.netbohrium.comnih.gov For example, molecular docking studies on pyrazolo[3,4-b]pyridine derivatives targeting cyclin-dependent kinases (CDKs) helped to analyze their binding modes and compare them with known inhibitors. bohrium.com
These computational approaches also aid in the design of new compounds with improved potency. acs.org By understanding the structural requirements for optimal binding, medicinal chemists can rationally design and synthesize novel derivatives with enhanced therapeutic potential. researchgate.netacs.org For instance, molecular docking was used to investigate the binding patterns of newly designed 1H-pyrazole-1-carbothioamide derivatives with the EGFR kinase protein target. acs.org
Pharmacological Profiles of Pyrazole Derivatives
The diverse pharmacological profiles of pyrazole derivatives have established them as a versatile scaffold in drug discovery. nih.govflemingcollege.caglobalresearchonline.net
Anticancer and Antiproliferative Activities
A significant area of research has focused on the anticancer and antiproliferative activities of pyrazole derivatives. nih.govnih.govtandfonline.comscienceopen.com These compounds have shown efficacy against a variety of cancer cell lines and have been investigated for their potential to inhibit key cellular processes involved in cancer progression. nih.govrsc.orgirjmets.com
Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a range of human tumor cell lines. For instance, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent cytotoxicity against A549, H322, and H1299 lung cancer cells. mdpi.com Indole derivatives linked to a pyrazole moiety have displayed significant antitumor activity against HCT116, MCF-7, HepG2, and A549 cell lines. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their anticancer potency against HeLa, MCF-7, and HCT-116 cancer cell lines. bohrium.com
The table below summarizes the inhibitory activities of selected pyrazole derivatives against various cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | A549 | Potent Cytotoxicity | mdpi.com |
| Indole-pyrazole hybrid (Compound 33) | HCT116 | < 23.7 | nih.gov |
| Indole-pyrazole hybrid (Compound 34) | MCF-7 | < 23.7 | nih.gov |
| Pyrazolo[3,4-b]pyridine (Compound 9a) | HeLa | 2.59 | bohrium.com |
| Pyrazolo[3,4-b]pyridine (Compound 14g) | MCF-7 | 4.66 | bohrium.com |
| Pyrazolo[3,4-b]pyridine (Compound 14g) | HCT-116 | 1.98 | bohrium.com |
| Thiazole-pyrazoline hybrid (Compound 48) | A549 | 5.0 | mdpi.com |
| Thiazole-pyrazoline hybrid (Compound 48) | MCF-7 | 7.5 | mdpi.com |
| Indole-pyrazoline conjugate (Compound 28) | HeLa | 0.21 | mdpi.com |
| Indole-pyrazoline conjugate (Compound 28) | MCF-7 | 0.29 | mdpi.com |
| Indole-pyrazoline conjugate (Compound 28) | A549 | 0.26 | mdpi.com |
| Indole-pyrazoline conjugate (Compound 28) | HepG2 | 0.31 | mdpi.com |
One of the key mechanisms by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govtandfonline.comnih.govmdpi.com
Studies have shown that certain pyrazole derivatives can trigger apoptosis in cancer cells. nih.govnih.gov For example, one pyrazole derivative was found to provoke apoptosis in triple-negative breast cancer cells, accompanied by an increase in reactive oxygen species (ROS) and caspase-3 activity. nih.govnih.gov Another novel pyrazole derivative, PTA-1, was shown to induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by the externalization of phosphatidylserine (B164497) and activation of caspase-3/7. mdpi.com
In addition to inducing apoptosis, pyrazole derivatives can also cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. nih.govtandfonline.commdpi.com For instance, a pyrazole derivative was reported to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been shown to cause cell cycle arrest at the S phase in HeLa cells and at the G2/M phase in MCF-7 cells. bohrium.com Novel pyrazole-platinum(II) complexes have also been found to inhibit cell survival by arresting the cell cycle at the G1 phase and inducing apoptosis. tandfonline.com
Mitochondrial Membrane Potential Collapse and ROS Generation
The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer agents. One of the central mechanisms for initiating apoptosis involves the mitochondria. Certain pyrazole derivatives have been shown to induce apoptosis by disrupting mitochondrial function, specifically by causing a collapse of the mitochondrial membrane potential (ΔΨm) and increasing the generation of intracellular reactive oxygen species (ROS). arizona.edudntb.gov.uanih.gov
The loss of ΔΨm is a critical event in the intrinsic apoptotic pathway. It can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. acs.org Concurrently, an elevated level of ROS can cause significant oxidative stress, damaging cellular components like DNA, lipids, and proteins, and further promoting the apoptotic process. nih.govwaocp.org
Studies on various pyrazole-based compounds have demonstrated their ability to trigger these mitochondrial events in cancer cells. For instance, a series of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton were found to induce a collapse in ΔΨm and elevate ROS levels in MCF-7 breast cancer cells. arizona.edu Similarly, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives decreased the mitochondrial membrane potential in HeLa and MCF-7 cells, an effect linked to increased oxidative stress. dntb.gov.uanih.gov Another study on a thieno[2,3-c]pyrazole derivative, Tpz-1, also observed disruption of mitochondrial membrane potential and accumulation of ROS in HL-60 leukemia cells, suggesting the involvement of the intrinsic apoptotic pathway. mdpi.com
In triple-negative breast cancer cells (MDA-MB-468), a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivative (compound 3f) was shown to provoke apoptosis accompanied by an elevated level of ROS and increased caspase 3 activity. nih.govwaocp.org Research on pyrazole ring-containing isolongifolanone (B1589518) derivatives also indicated that the lead compound induced intracellular ROS generation and mitochondrial depolarization in MCF7 cells. nih.gov
These findings highlight a common mechanistic pathway for the anticancer effects of certain pyrazole derivatives, where the induction of mitochondrial dysfunction plays a pivotal role.
Table 1: Effect of Pyrazole Derivatives on Mitochondrial Function and ROS Production
| Pyrazole Derivative Class | Observed Effects | Cell Line(s) | Reference |
|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazoles with benzimidazole | Collapse of mitochondrial membrane potential (ΔΨm), increased ROS levels | MCF-7 (Breast Cancer) | arizona.edu |
| Pyrazolo-pyridines and pyrazolo-naphthyridines | Decreased mitochondrial membrane potential, increased oxidative stress | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | dntb.gov.uanih.gov |
| Thieno[2,3-c]pyrazole (Tpz-1) | Disrupted mitochondrial membrane potential, ROS accumulation | HL-60 (Leukemia) | mdpi.com |
| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Elevated ROS levels, increased caspase 3 activity | MDA-MB-468 (Breast Cancer) | nih.govwaocp.org |
| Isolongifolanone-pyrazole hybrids | Intracellular ROS generation, mitochondrial depolarization | MCF-7 (Breast Cancer) | nih.gov |
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. globalresearchonline.net The most notable example is Celecoxib (B62257), a selective COX-2 inhibitor widely used as an anti-inflammatory drug. Research has continued to explore new pyrazole derivatives for improved or novel anti-inflammatory and analgesic profiles.
Several studies have synthesized and evaluated series of pyrazole derivatives, demonstrating significant activity. For example, N-acylated and nitro-substituted N-phenyl pyrazolyl-pyrazoline derivatives have shown very promising anti-inflammatory activity, with some also acting as interesting analgesic agents. waocp.org A study on pyrazole-integrated benzophenones found several compounds to be active anti-inflammatory agents against various inflammatory mediators. semanticscholar.org Similarly, certain 1,3,4-trisubstituted pyrazole derivatives showed excellent anti-inflammatory activity, comparable to the standard drug diclofenac. semanticscholar.org
The mechanism often involves the inhibition of key inflammatory mediators. For instance, some 3,5-diaryl pyrazole derivatives have been shown to actively inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are crucial cytokines in the inflammatory process. semanticscholar.org The fusion of a thiophene (B33073) ring, also known for anti-inflammatory action, with the pyrazole nucleus has yielded potent agents. mdpi.com
Table 2: Examples of Anti-inflammatory and Analgesic Pyrazole Derivatives
| Derivative Class | Activity | Key Findings/Mechanism | Reference |
|---|---|---|---|
| N-Acylated Pyrazolyl-Pyrazolines | Anti-inflammatory, Analgesic | Compound 5h showed dual anti-inflammatory and antibacterial profiles. | waocp.org |
| 3,5-Diaryl Pyrazoles | Anti-inflammatory | Inhibition of inflammatory mediators TNF-α and IL-6. | semanticscholar.org |
| 1,3,4-Trisubstituted Pyrazoles | Anti-inflammatory | Activity comparable to standard drug diclofenac. | semanticscholar.org |
| Thiophene-fused Pyrazoles | Anti-inflammatory, Analgesic | Fusion of two known anti-inflammatory scaffolds resulted in potent compounds. | mdpi.com |
| Pyrazoline Amidoxime Analogues | Analgesic | New pyrazole derivatives containing 1,2,4-triazoles and benzoxazoles showed potent analgesic activity. | waocp.org |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The pyrazole core is a versatile scaffold for the development of a wide array of antimicrobial agents. globalresearchonline.net Derivatives have been synthesized and tested against various strains of bacteria, fungi, and viruses, with many exhibiting significant activity.
Antibacterial and Antifungal Activity: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal properties. For example, compounds with a halo-substituted phenyl group at the C-3 position of a pyrazoline ring were active against clinical bacterial pathogens. waocp.org Hydrazone derivatives of pyrazole-1-carbothiohydrazide showed remarkable antibacterial and antifungal activities, with one compound displaying higher potency than the standard drugs chloramphenicol (B1208) and clotrimazole. jpp.krakow.pl The introduction of a 1,3,4-oxadiazole (B1194373) moiety to the pyrazole structure has also resulted in compounds with good to moderate activity against various bacteria and fungi. Furthermore, 1,3,5-trisubstituted-1H-pyrazoles have shown efficacy against both Gram-positive and Gram-negative bacteria as well as Candida albicans.
Antiviral Activity: Research has also highlighted the potential of pyrazole derivatives as antiviral agents. mdpi.com For instance, substituted 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have been evaluated for their activity against herpes simplex virus type-1 (HSV-1). nih.gov
Table 3: Antimicrobial Spectrum of Selected Pyrazole Derivatives
| Derivative Class | Activity Type | Target Organisms/Viruses | Reference |
|---|---|---|---|
| Pyrazolyl-Pyrazolines with Halo-Substituted Phenyl Group | Antibacterial | Clinical bacterial pathogens | waocp.org |
| Pyrazolyl 1,3,4-Thiadiazines/Hydrazones | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Fungi | jpp.krakow.pl |
| Pyrazoles with 1,3,4-Oxadiazole Moiety | Antibacterial, Antifungal | Various bacteria and fungi | |
| 1,3,5-Trisubstituted-1H-Pyrazoles | Antibacterial, Antifungal | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | |
| Substituted 3-methyl-1,5-diphenyl-1H-pyrazoles | Antiviral | Herpes Simplex Virus Type-1 (HSV-1) | nih.gov |
Enzyme Inhibition (e.g., Monoamine Oxidases, Kinase Inhibitors)
The ability of pyrazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. They have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), kinases, and carbonic anhydrases.
A novel series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible, and non-competitive inhibitors of monoamine oxidases. dntb.gov.ua In particular, one derivative, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, was a highly potent MAO inhibitor. dntb.gov.ua Other pyrazole derivatives have also been identified as promising inhibitors of both MAO-A and MAO-B isoforms. semanticscholar.org
In the realm of anticancer research, pyrazole derivatives are recognized as potent kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Furthermore, pyrazole derivatives have been reported as effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. acs.org The inhibition of xanthine (B1682287) oxidase, an enzyme linked to oncogenesis through ROS generation, has also been identified as a mechanism for the anticancer effects of some pyrazole derivatives. semanticscholar.org
Antidiabetic and Hypoglycemic Activities
Several classes of pyrazole derivatives have been investigated for their potential in managing diabetes, exhibiting both antidiabetic and hypoglycemic effects. globalresearchonline.net The pyrazole scaffold is present in compounds designed to act as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.
A series of hybrid molecules combining 4-hydroxycoumarin (B602359) and pyrazole moieties were synthesized and evaluated for their antidiabetic activity. These compounds, specifically 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives, showed promising inhibitory activity against both α-glucosidase and α-amylase. Other research has focused on (pyrazole-4-yl)methylenethiazolidine derivatives, which have demonstrated clear hypoglycemic activity. One derivative, 1-Methyl-4[(4-oxo-2-thioxo-1,3-thiazolidine-5-iliden)methyl]-1H-pyrazole-3-carbonic acid, caused a more significant decrease in glucose levels than the reference drug pioglitazone. Historically, different substituted pyrazoles have been recognized as hypoglycemic agents. globalresearchonline.net
Antioxidant Activities
Many pyrazole derivatives exhibit significant antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species in the body. mdpi.comglobalresearchonline.net This property is beneficial in combating oxidative stress, a condition implicated in numerous diseases.
The antioxidant potential of pyrazole derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. A novel series of pyrazoline and isoxazoline (B3343090) derivatives were synthesized and showed excellent radical scavenging activity in multiple assays. nih.gov Similarly, pyrazole derivatives bearing a hydrazone moiety have emerged as potentially active antioxidant compounds. Coumarin (B35378) derivatives containing a pyrazole ring have also demonstrated promising antioxidant activity in vitro. nih.gov The synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one also yielded compounds with good antioxidant activity as evaluated by DPPH radical scavenging and DNA protection assays.
Other Reported Biological Activities (e.g., Anticonvulsant, Antihistaminic, Antipyretic)
The pharmacological versatility of the pyrazole nucleus extends to several other therapeutic areas. globalresearchonline.net Pyrazole derivatives have been reported to possess a wide range of additional biological activities.
Anticonvulsant Activity: Certain pyrazole derivatives have been synthesized and evaluated for their potential to prevent or reduce the severity of epileptic seizures. acs.orgmdpi.com
Antihistaminic Activity: The pyrazole structure has been incorporated into molecules designed to block histamine (B1213489) receptors, suggesting potential applications in treating allergic conditions. mdpi.com
Antipyretic Activity: Some pyrazole derivatives have been shown to possess fever-reducing properties.
Antidepressant Activity: The pyrazole scaffold has been explored for developing new antidepressant agents. mdpi.com
These diverse activities underscore the importance of the pyrazole ring as a privileged scaffold in drug discovery, with derivatives showing potential across a broad spectrum of therapeutic applications. mdpi.com
Mechanisms of Action for Biological Activity
The therapeutic potential of 3-Acetyl-1-methyl-1H-pyrazole derivatives stems from their ability to interact with a variety of biological macromolecules, thereby modulating their function. The specific mechanisms often involve direct binding to receptors, inhibition of enzyme activity, and interference with key cellular and molecular pathways.
Research into pyrazole derivatives has identified their ability to bind to various receptors, including cannabinoid receptors (CB1 and CB2). nih.gov While historically, indazole cores were more common in cannabinoid receptor modulators, studies have shown that the smaller, more polar pyrazole core can hold functional groups in a similar orientation. nih.gov
One study reported the development of 1,3-disubstituted pyrazole derivatives as partial agonists for peripheral cannabinoid receptors. nih.gov It was discovered that the structure-activity relationship (SAR) for these pyrazole analogs is significantly different from their indazole counterparts, indicating that the core structure has important interactions at the receptor site. nih.gov Modifications to the substituents on the pyrazole ring were necessary to improve the potency of these compounds as hCB1 and hCB2 agonists. nih.gov Efficacy could also be tuned by modifying substituents believed to interact with the "aromatic toggle residues" of the cannabinoid receptors, which are important for determining partial versus full agonism. nih.gov
A primary mechanism through which pyrazole derivatives exert their biological effects is by inhibiting enzyme activity. They have been shown to be potent inhibitors of several key enzyme classes, including oxidoreductases (like amine oxidases and lactate (B86563) dehydrogenase), hydrolases (like acetylcholinesterase and α-glucosidase), and transferases (like kinases and glutathione (B108866) S-transferase). biointerfaceresearch.comyyu.edu.trnih.govnih.govnih.gov
Molecular docking and kinetic studies have provided detailed insights into how these compounds interact with enzyme active sites. For instance, novel 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.govacs.org One of the most potent compounds in a series, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, exhibited a K(i) value of approximately 10⁻⁸ M, indicating very strong binding. nih.gov
Similarly, pyrazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an important target in Alzheimer's disease. yyu.edu.trnih.gov Docking studies revealed that these compounds can form hydrogen bonds and π-alkyl interactions with key residues in the AChE active site, such as Trp86, Tyr124, Glu202, and Tyr337. yyu.edu.tr The acetyl moiety, in particular, has been shown to increase binding affinity towards the AChE active site. yyu.edu.tr
In the context of cancer metabolism, pyrazole-based compounds were developed as potent inhibitors of lactate dehydrogenase (LDH), with lead compounds showing low nanomolar inhibition of both LDHA and LDHB isoforms. nih.gov Other studies have detailed the inhibition of tyrosine kinases, where the acetyl group's oxygen and the pyrazole ring's nitrogen form crucial hydrogen bonds with amino acid residues (SER177, GLU178, THR179) in the enzyme's active site pocket. biointerfaceresearch.com
| Enzyme Target | Derivative Class | Key Findings and Interactions | Reference |
|---|---|---|---|
| Monoamine Oxidase (MAO-A/B) | 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Reversible, non-competitive inhibitors. Potent MAO-A inhibition with K(i) values in the nanomolar range. | nih.govacs.org |
| Acetylcholinesterase (AChE) | Substituted Pyrazoles | Hydrogen bonding with active site residues (Trp86, Tyr124, Tyr337). Acetyl group enhances affinity. | yyu.edu.trnih.gov |
| α-Glucosidase | Pyrazole-phthalazine hybrids | Inhibition constant (Ki) of 34.75 µM for the most effective compound. | nih.gov |
| Tyrosine Kinase (Src) | Pyrazoles with a coumarin moiety | Hydrogen bonding interactions with SER177, GLU178, and THR179 in the active site. | biointerfaceresearch.com |
| Lactate Dehydrogenase (LDH) | Pyrazole-based inhibitors | Low nanomolar inhibition of LDHA and LDHB isoforms. | nih.gov |
| Glutathione S-Transferase (GST) | Substituted Pyrazoles | Inhibitory activities with Ki values in the range of 0.12–0.91 µM. | yyu.edu.tr |
Beyond direct enzyme or receptor interactions, derivatives of this compound can modulate complex intracellular signaling pathways, making them promising candidates for diseases like cancer. A significant body of research highlights their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and trigger DNA damage in cancer cells. nih.govresearchgate.netacs.org
A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to exert anticancer effects by targeting the Bcl-2 protein, a key regulator of apoptosis. nih.gov These compounds exhibited robust binding to Bcl-2, which in turn activated pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov Furthermore, some of these derivatives induced DNA damage, evidenced by increased comet tail length in assays, suggesting they cause genotoxic stress. nih.gov
Cell cycle analysis has revealed that pyrazole derivatives can arrest cancer cells in specific phases, preventing their proliferation. For example, asymmetric curcumin (B1669340) analogues fused with 1-aryl-1H-pyrazole were found to arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle. acs.org This arrest is a common mechanism for many effective anticancer drugs. Other studies have identified specific cellular targets within signaling cascades, such as the inhibition of ERK and RIPK3 kinases, which are involved in cell proliferation and necroptosis, respectively. researchgate.net
Drug Discovery and Development Implications
The structural versatility and broad biological activity of this compound and its derivatives make them highly valuable in the field of drug discovery. They serve as excellent starting points for identifying and optimizing new lead compounds.
The pyrazole nucleus is considered a "multifunction lead compound" due to its presence in numerous approved drugs and its capacity for chemical modification. globalresearchonline.net The process of drug discovery often involves identifying an initial "hit" compound, such as a simple pyrazole derivative, and then systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties—a process known as lead optimization. nih.gov
Structure-activity relationship (SAR) studies are crucial in this process. For example, in the development of antitubercular agents, it was found that the substituted pyrazole moiety was critical for activity; replacing it with other five-membered rings like triazole or imidazole, or using an unsubstituted pyrazole, led to a significant loss of potency. acs.org Similarly, in developing inhibitors for lactate dehydrogenase (LDH), replacing a trifluoromethyl group with smaller groups like methyl or amino on the pyrazole scaffold maintained potency, whereas larger groups like isopropyl resulted in a significant loss of activity. nih.gov These studies help medicinal chemists understand which parts of the molecule are essential for its biological function and which can be altered to fine-tune its properties. The lipophilicity of the compounds, often expressed as logP, has also been identified as a key parameter to optimize for anticancer activity. nih.gov
For a lead compound to become a successful drug, it must possess a suitable pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). In modern drug discovery, computational (in silico) tools are frequently used in the early stages to predict the ADME properties of newly designed compounds. alrasheedcol.edu.iqnih.gov
Studies on various pyrazole derivatives consistently include in silico ADME predictions. biointerfaceresearch.comnih.govalrasheedcol.edu.iq These analyses often assess compliance with guidelines like Lipinski's Rule of Five, which predicts the potential for a compound to be an orally active drug in humans. For example, a series of novel pyrazoles incorporating a coumarin moiety were predicted to have good ADMET properties and passed Lipinski's filters for drug-likeness. biointerfaceresearch.com Similarly, pyrazole-phthalazine hybrids designed as α-glucosidase inhibitors also underwent ADME analysis. nih.gov These predictive studies are vital for prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing, thereby streamlining the drug development pipeline.
| Derivative Class | ADME Prediction Tool | Key Predicted Properties | Reference |
|---|---|---|---|
| Pyrazoles with Coumarin Moiety | Not specified | Good ADMET properties, passed Lipinski's filters for drug-likeness. | biointerfaceresearch.com |
| Pyrazole-Phthalazine Hybrids | Not specified | ADME properties were performed as part of the study. | nih.gov |
| 1H-Pyrazole Derivatives from Pentoxifylline | SwissADME | Pharmacokinetics were predicted for the designed compounds. | alrasheedcol.edu.iq |
| Chalcone-derived Pyrazoles | Not specified | The most active compound showed a promising ADME profile for further development. | nih.gov |
| 1,3,5-Trisubstituted-2-pyrazolines | Not specified | All synthesized derivatives successfully passed pharmacokinetic barriers (ADME) as predicted by in silico techniques. | excli.de |
Applications of this compound Beyond Medicinal Chemistry
The heterocyclic compound this compound, a member of the versatile pyrazole family, holds potential for a range of applications that extend beyond its initial exploration in medicinal chemistry. Pyrazole derivatives are recognized for their utility in materials science, coordination chemistry, and importantly, in the development of catalysts and agrochemicals. nih.gov The structural features of this compound, specifically the acetyl and N-methyl groups on the pyrazole ring, can influence its chemical properties and potential applications. nih.gov
Catalysis and Ligand Design
Agrochemical Applications (e.g., Fungicides, Herbicides, Insecticides)
Pyrazole derivatives are a well-established and important class of compounds in the agrochemical industry, with numerous commercial products used as fungicides, herbicides, and insecticides. nih.govmdpi.com The biological activity of these compounds is highly dependent on the substitution pattern on the pyrazole ring. nih.gov
Many pyrazole-containing compounds exhibit significant fungicidal activity against a broad spectrum of plant pathogens. nih.govnih.gov The pyrazole ring is considered an effective pharmacophore in the design of new fungicides. nih.gov For example, pyrazole carboxamide derivatives are known to be potent succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key enzyme in the respiratory chain of fungi. sioc-journal.cn By introducing different substituents, the efficacy and spectrum of activity can be modulated. For instance, some pyrazole derivatives have shown high activity against challenging fungi like Botrytis cinerea and Rhizoctonia solani. nih.govsioc-journal.cn
While there is extensive research on pyrazole derivatives as fungicides, specific data on the fungicidal activity of this compound is not explicitly detailed in the search results. However, the synthesis of pyrazole derivatives containing an acetyl group has been reported in the context of developing new biologically active compounds. mdpi.com
Table 2: Examples of Fungicidal Activity of Pyrazole Derivatives This table presents data on various pyrazole derivatives to illustrate their fungicidal potential, as specific data for this compound is limited.
| Pathogen | Pyrazole Derivative Class | EC50 (μg/mL) | Reference |
| Botrytis cinerea | Substituted pyrazole aminopropyl isothiocyanates | 2.432 | nih.gov |
| Rhizoctonia solani | Substituted pyrazole aminopropyl isothiocyanates | 2.182 | nih.gov |
| Valsa mali | Substituted pyrazole aminopropyl isothiocyanates | 1.787 | nih.gov |
| Fusarium graminearum | Pyrazole-thiophene carboxamides | 28.9 (μmol/L) | sioc-journal.cn |
Pyrazole derivatives have also been successfully developed as herbicides. nih.govbeilstein-journals.org A notable class of pyrazole herbicides are inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govrsc.org These compounds interfere with the biosynthesis of plastoquinone (B1678516) and α-tocopherol in plants, leading to a bleaching effect and eventual death of the weed. The design of these herbicides often involves combining a pyrazole moiety with other chemical fragments known to interact with the HPPD enzyme. nih.govbeilstein-journals.orgrsc.org Studies have shown that compounds with a pyrazole ring can exhibit better HPPD inhibitory activities than their cyclohexanedione counterparts. nih.govbeilstein-journals.org
The potential of this compound as a herbicide is suggested by general statements in some sources. evitachem.com However, detailed studies or specific data on its herbicidal activity or mode of action are not present in the reviewed literature.
The pyrazole scaffold is a key component in several commercially important insecticides. nih.govresearchgate.net These compounds often act on the nervous system of insects, for example, by blocking GABA-gated chloride channels. The substitution pattern on the pyrazole ring is crucial for insecticidal potency and selectivity. For instance, diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have shown significant insecticidal activity against pests like Helicoverpa armigera and Plutella xylostella. nih.govresearchgate.net The introduction of a β-methoxyacrylate pharmacophore into a 1-acetyl-3,5-diarylpyrazoline scaffold has also led to compounds with both fungicidal and insecticidal properties. acs.org
While the general class of acetyl-substituted pyrazoles has been explored for insecticidal activity, specific data for this compound is not available in the provided search results.
Pyrazole Derivatives as Ligands in Transition Metal Catalysis
Materials Science and Advanced Materials
The unique photophysical and chemical properties of pyrazole derivatives have led to their exploration in the field of materials science for the development of advanced materials with specific functionalities. researchgate.net
Pyrazole-containing compounds have been successfully utilized as dye molecules. nih.gov The pyrazole ring can be incorporated into azo dyes, which are known for their coloring properties. nih.govresearchgate.net These dyes have applications in various industries, including the dyeing of textile fibers like polyester (B1180765) and wool. researchgate.netemerald.com The color characteristics of these dyes can be tuned by modifying the substituents on the pyrazole ring and the coupling components. nih.gov
Beyond dyes, pyrazole derivatives, including those related to this compound, are used in the creation of new materials with tailored properties. evitachem.com Their structural versatility allows for the design of molecules with specific electronic and optical characteristics. nih.gov This makes them valuable in the development of materials for electronics and other advanced technologies. bldpharm.com
A notable application of pyrazole derivatives in materials science is in the synthesis of fluorescent materials. nih.gov Pyrazole-containing boron(III) complexes have emerged as a class of organic fluorophores. mdpi.com These complexes can exhibit fluorescence in the visible spectrum and possess properties like aggregation-induced emission enhancement, making them suitable for various optical applications. mdpi.comnih.gov The synthesis often involves a multicomponent reaction where the pyrazole derivative is a key starting material. mdpi.com The photophysical properties of these boron complexes can be fine-tuned by altering the substituents on the pyrazole ring and other components of the complex. mdpi.com
Table 2: Fluorescent Properties of Pyrazole-Containing Boron(III) Complexes
| Complex Type | Absorption Maxima | Emission Maxima | Key Property |
|---|
Chemical Synthesis Reagents and Intermediates
This compound is a valuable reagent and intermediate in organic synthesis. biosynth.com The acetyl group can undergo various chemical transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, providing pathways to a range of other functionalized pyrazole derivatives. The pyrazole ring itself is relatively stable to many reaction conditions, allowing for selective manipulation of the acetyl group. globalresearchonline.net This reactivity makes it a versatile starting material for the synthesis of more complex heterocyclic compounds that are important in pharmaceuticals, agrochemicals, and materials science. nih.gov
Building Blocks for Complex Organic Molecules
The strategic placement of the acetyl group at the 3-position of the 1-methyl-pyrazole core provides a reactive handle for a variety of chemical transformations, allowing for carbon-carbon bond formation and functional group interconversion. This positions this compound as a key starting material for the synthesis of intricate organic molecules.
The acetyl group's carbonyl moiety can undergo a range of reactions. For instance, it can be reduced to an alcohol using reducing agents like sodium borohydride, or oxidized to a carboxylic acid with oxidizing agents such as sodium hypochlorite. More significantly, the α-protons of the acetyl group are acidic enough to be removed by a base, generating an enolate. This enolate is a potent nucleophile that can participate in various condensation reactions, such as the Claisen-Schmidt condensation, to form chalcone-like structures, which are themselves important intermediates for other complex molecules.
A specific application highlighting its role as a building block is its use as a reagent in the preparation of 1,2,4,5,6,7,8,9-octahydroazulene. clockss.org This transformation underscores the utility of the pyrazole derivative in constructing complex, non-aromatic bicyclic systems, which are of interest in materials science and natural product synthesis. The reactivity of the acetyl group is central to its function, enabling the extension of the carbon skeleton and facilitating the formation of new ring systems.
Table 1: Reactivity of the Acetyl Group in this compound
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride | Secondary Alcohol |
| Oxidation | Sodium Hypochlorite | Carboxylic Acid |
Precursors for Other Heterocycles
The same reactivity that makes this compound a useful building block also allows it to serve as a precursor for the synthesis of other, often more complex, heterocyclic systems. The acetyl group can be elaborated into a larger structure which then undergoes cyclization to form a new ring fused to or substituted with the pyrazole core.
A well-established method for extending the acetyl group is through condensation with N,N-dimethylformamide dimethylacetal (DMF-DMA). This reaction typically forms a reactive enaminone intermediate, specifically a 3-(dimethylamino)acryloyl-pyrazole. mdpi.comresearchgate.net This enaminone is a versatile precursor that can react with various binucleophiles to construct new heterocyclic rings. For example, reaction of the enaminone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a new pyrazole ring, resulting in a bipyrazole system. mdpi.com Similarly, reaction with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) can yield a pyrazolyl-substituted pyridine. researchgate.net
Table 2: Synthesis of Heterocyclic Precursors from Acetylpyrazoles
| Starting Acetylpyrazole | Reagent | Intermediate | Resulting Heterocycle | Ref. |
|---|---|---|---|---|
| 3-Acetyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazole | DMF-DMA | Enaminone | 1H,1'H-3,3'-Bipyrazole | mdpi.com |
Another straightforward transformation involves the reaction of the acetyl group with hydrazine to form the corresponding hydrazone. The hydrazone of 3-acetyl-1H-pyrazole has been synthesized via the reaction with hydrazine hydrate. pleiades.online Such hydrazones are stable intermediates that can be used in subsequent cyclization reactions to form fused heterocyclic systems like pyrazolo[5,1-c] Current time information in Bangalore, IN.nih.govtriazines or other multi-ring structures of interest in materials and agrochemical research. These examples demonstrate how the relatively simple this compound molecule is a gateway to a vast array of more complex heterocyclic compounds.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives has evolved significantly, yet the quest for more efficient, regioselective, and environmentally benign methodologies remains a priority. mdpi.com Future research will likely focus on developing novel synthetic routes that offer high yields and mild reaction conditions, moving beyond traditional condensation reactions of 1,3-dicarbonyl compounds with hydrazines. mdpi.commdpi.com
Promising avenues for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reactions and improve yields for pyrazole synthesis. mdpi.com Further development of microwave-assisted protocols for 3-acetyl-1-methyl-1H-pyrazole and its analogues could offer a rapid and efficient alternative to conventional heating methods. mdpi.comcsic.es
Catalytic Innovations: The use of novel catalysts, such as nano-ZnO or iron-based catalysts, has shown promise in creating pyrazole derivatives efficiently. mdpi.comnih.gov Future work could explore a wider range of metal-based and organocatalysts to synthesize functionalized pyrazoles with high regioselectivity. mdpi.comnih.gov This includes copper-catalyzed oxidative coupling reactions and iodine-promoted cascade reactions which represent modern, efficient routes. mdpi.com
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, leading to higher purity and scalability for the synthesis of pyrazole compounds.
One-Pot, Multi-Component Reactions: Designing sophisticated one-pot reactions where multiple bonds are formed in a single operation can significantly enhance synthetic efficiency, reduce waste, and allow for the rapid generation of molecular diversity starting from simple precursors. tandfonline.com
Recent advances have highlighted various strategies for pyrazole synthesis, as summarized in the table below.
| Synthetic Method | Precursors | Key Features | Reference |
| Condensation Reaction | 1,3-Diketones and Hydrazines | A classic and widely used method. mdpi.com | mdpi.com |
| Nano-ZnO Catalysis | Phenylhydrazine and Ethyl Acetoacetate | An environmentally friendly approach with high efficiency. mdpi.com | mdpi.com |
| Iron-Catalyzed Reaction | Diarylhydrazones and Vicinal Diols | Provides a regioselective route to substituted pyrazoles. nih.gov | nih.gov |
| Microwave-Assisted Synthesis | Chalcones and Hydrazines | Offers rapid reaction times and high yields. csic.es | csic.es |
| 1,3-Dipolar Cycloadditions | Diazo Intermediates and Alkynes | Allows for the synthesis of complex fused and spirocyclic pyrazole systems. mdpi.com | mdpi.com |
Advanced Mechanistic Studies in Catalysis and Biology
Understanding the precise mechanisms by which this compound and its derivatives exert their effects is crucial for rational design and optimization. Pyrazole-based ligands are noted for their use in coordination chemistry and catalysis. iucr.org
In catalysis , future studies should aim to:
Elucidate the coordination geometries and electronic properties of metal complexes involving pyrazole ligands. researchgate.net Detailed kinetic and theoretical studies, for instance using Density Functional Theory (DFT), can reveal how factors like ligand structure and metal choice influence catalytic activity in reactions such as oxidation. researchgate.net
Investigate the role of the acetyl and methyl groups of this compound in modulating the catalytic cycle. Mechanistic studies on copper-catalyzed hydroamination, for example, have shown how ligand structure affects rate and enantioselectivity. acs.org Applying such detailed kinetic analysis could lead to the development of more efficient pyrazole-based catalysts. acs.org
In biology , advanced mechanistic studies are needed to:
Identify and validate the specific molecular targets of biologically active pyrazole derivatives. While it is known that these compounds can inhibit enzymes like monoamine oxidase (MAO) or protein kinases, the exact binding modes and downstream effects often require deeper investigation. nih.govacs.org
Explore off-target effects, which can lead to both undesirable side effects and opportunities for drug repurposing. jst.go.jp For instance, kinase inhibitors based on the pyrazole scaffold may also interact with nucleic acids like DNA, representing an alternative antitumor mechanism. jst.go.jp
Development of Highly Selective and Potent Biological Agents
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for drugs with anti-inflammatory, analgesic, and antipyretic properties. nih.gov Derivatives of this compound have shown potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.gov
Future development should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core is needed to enhance potency and selectivity for specific biological targets. For example, studies on pyrazole-fused curcumin (B1669340) analogues revealed that hydrophobic groups on the pyrazole ring were crucial for anticancer cytotoxicity. acs.org
Targeted Drug Design: Leveraging mechanistic insights, researchers can design derivatives that are highly selective for a particular enzyme isoform or receptor subtype. A notable example is the development of 1-acetyl-pyrazole derivatives as highly selective inhibitors of monoamine oxidase-A (MAO-A), with some enantiomers showing inhibition constants (Ki) in the low nanomolar range. acs.org
Hybrid Molecules: Combining the pyrazole moiety with other pharmacologically active scaffolds can create hybrid molecules with enhanced efficacy or novel mechanisms of action. biointerfaceresearch.com
The following table summarizes some of the documented biological activities of pyrazole derivatives, indicating promising areas for future agent development.
| Biological Activity | Target/Mechanism | Example Derivative Class | Reference |
| Anticancer | Inhibition of cell growth, apoptosis induction, caspase-3 activation | Pyrazole-fused curcumin analogues | acs.org |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | 1,3-diphenyl-1H-pyrazol-4-yl derivatives | nih.gov |
| Neuroprotective | Protection of neuronal cells from toxicity/oxidative stress | Aryl azoles derived from α,β-unsaturated ketones | nih.gov |
| MAO Inhibition | Selective inhibition of monoamine oxidase-A (MAO-A) | 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | nih.govacs.org |
| Antimicrobial | Activity against bacterial strains like E. coli and S. aureus | Various pyrazole derivatives |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate discovery and deepen understanding.
Future research should increasingly combine:
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to predict molecular structures, vibrational frequencies (IR), and electronic properties (HOMO-LUMO energies) of pyrazole derivatives. researchgate.net These theoretical data can be correlated with experimental results from X-ray crystallography and spectroscopy (NMR, UV-Vis) to provide a comprehensive characterization. researchgate.netsemanticscholar.org
Molecular Docking and Dynamics: These computational tools are invaluable for studying the interaction of pyrazole-based ligands with biological targets like enzymes or DNA. biointerfaceresearch.comacs.org Docking studies can predict binding modes and affinities, guiding the synthesis of more potent and selective inhibitors. biointerfaceresearch.comacs.org
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrazole derivatives, helping to identify promising drug candidates early in the development pipeline. biointerfaceresearch.com
Researchers have successfully used these integrated approaches to study various pyrazole systems, confirming that theoretical calculations align well with experimental observations of molecular geometry and spectral properties. iucr.orgresearchgate.netsemanticscholar.org
Applications in Emerging Technologies and Interdisciplinary Research
Beyond its established role in pharmaceuticals, the this compound scaffold and its derivatives have potential applications in new and interdisciplinary fields.
Key areas for future exploration include:
Agrochemicals: Pyrazole derivatives are already a significant class of compounds in the agrochemical industry, used as fungicides and insecticides. mdpi.comresearchgate.net The 3-(difluoromethyl)-1-methyl-1H-pyrazole motif, a close analogue of the title compound, is particularly important. rsc.org Research into novel pyrazole carboxamides has yielded compounds with potent antifungal activity against pathogens like Rhizoctonia solani. researchgate.net
Materials Science: Pyrazole-based compounds have applications as dyes and fluorescent substances. globalresearchonline.netresearchgate.net Research into new pyrazole azo dyes, characterized by both experimental spectroscopy and computational methods, has demonstrated their potential use in light color paints for the varnishes industry. semanticscholar.org
Coordination Chemistry and Catalysis: As versatile ligands, pyrazoles can be used to construct novel metal-organic frameworks (MOFs) and coordination polymers with unique electronic, magnetic, or porous properties. iucr.orgresearchgate.net Nickel(II) complexes with pyrazole-carboxylate ligands, for instance, have been synthesized and structurally characterized, revealing complex three-dimensional networks. researchgate.net
This interdisciplinary research will expand the utility of the pyrazole core, driving innovation in fields ranging from crop protection to advanced materials. researchgate.netresearchgate.net
Q & A
Q. What are the common synthetic routes for 3-Acetyl-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield?
A multi-step synthesis typically involves:
- Condensation : Reacting acetylated precursors (e.g., ethyl acetoacetate) with hydrazine derivatives to form intermediates.
- Cyclization : Using hydrazine hydrate or substituted hydrazines to close the pyrazole ring.
- Functionalization : Introducing the acetyl and methyl groups via esterification or alkylation. Optimization strategies include:
- Catalysts : Transition metals (e.g., Cu in click chemistry) to accelerate cyclization .
- Temperature control : Maintaining 50–80°C during cyclization to minimize side reactions .
- Solvent systems : Polar aprotic solvents (e.g., THF/water mixtures) to enhance reactivity .
| Step | Reagents/Conditions | Key Intermediate | Yield Optimization |
|---|---|---|---|
| Condensation | Ethyl acetoacetate, 3-methylbenzylamine | β-Keto ester | Use excess amine (1.2–1.5 eq) |
| Cyclization | Hydrazine hydrate, ethanol, reflux | Pyrazole core | Slow addition of hydrazine to control exothermicity |
| Acetylation | Acetic anhydride, base (e.g., NaOAc) | 3-Acetyl derivative | Catalytic DMAP for regioselectivity |
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions (e.g., acetyl group at C3, methyl at N1). Aromatic protons appear as distinct singlets or doublets (δ 6.5–8.0 ppm) .
- LC-MS : Validates molecular weight (MW 154.17 g/mol) and purity (>95%) .
- IR : Strong carbonyl stretch (~1700 cm) for the acetyl group .
Advanced Questions
Q. How can researchers employ Design of Experiments (DoE) to optimize the synthesis of this compound derivatives?
DoE variables include:
- Temperature : 50–100°C ranges to balance reaction rate and decomposition.
- Catalyst loading : 0.1–5 mol% CuSO/sodium ascorbate for click chemistry-based functionalization .
- Solvent polarity : THF vs. DMF to modulate nucleophilicity in substitution reactions. Example: A triazole-pyrazole hybrid synthesis achieved 61% yield by optimizing copper catalyst concentration (0.2 eq) and reaction time (16 hr) .
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- DFT calculations : Identify electron-rich sites (e.g., C4/C5 positions) for electrophilic attack.
- Hammett parameters : Correlate substituent effects (e.g., acetyl as electron-withdrawing) on reaction rates .
- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) for medicinal chemistry applications .
Q. How do researchers resolve contradictions in spectroscopic data for pyrazole derivatives?
- Cross-validation : Compare NMR/LC-MS data with repositories (e.g., Chemotion) to confirm peak assignments .
- Decoupling experiments : Use H-C HSQC to resolve overlapping signals in complex mixtures.
- Isotopic labeling : Introduce N or H to track reaction pathways and validate mechanisms .
Methodological Guidance for Data Contradictions
-
Case Study : Discrepancies in melting points (e.g., 133–134°C vs. literature 130°C) may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify crystalline phases .
-
Table : Common pitfalls in pyrazole characterization:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
